molecular formula C16H16O4 B11848281 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate CAS No. 144538-04-5

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate

Cat. No.: B11848281
CAS No.: 144538-04-5
M. Wt: 272.29 g/mol
InChI Key: SVQGABAJPMGSFZ-UHFFFAOYSA-N
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Description

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate (CAS 144538-04-5) is a synthetically derived naphthoquinone derivative supplied for advanced pharmacological and agrochemical research. This compound is of significant interest in anticancer investigations, as closely related β-lapachone-based naphthoquinones have demonstrated potent cytotoxicity against a broad spectrum of human cancer cell lines, including leukemia (HL-60), melanoma (MDA-MB435), colon cancer (HCT-8), and central nervous system cancer (SF295), with IC50 values reported below 2 μM . The mechanism of action for this compound class involves the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis, as confirmed through thiobarbituric acid reactive substances (TBARS) formation and comet assays . Concurrently, this compound class exhibits notable bioactivity in agricultural science. As a shikonin derivative, it serves as a model compound for developing novel acaricidal agents . Research on isolated naphthoquinones, specifically isobutylshikonin, has demonstrated significant toxicity and oviposition inhibition against the two-spotted spider mite Tetranychus urticae, a major agricultural pest, highlighting its potential as a lead structure for eco-friendly pesticide development . Researchers can utilize 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate as a key intermediate for synthesizing novel triazole derivatives and other functionalized compounds to explore structure-activity relationships in both therapeutic and agrochemical contexts . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This product is supplied from global stock with cold-chain transportation to ensure stability .

Properties

CAS No.

144538-04-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

[3-(2-methylpropyl)-1,4-dioxonaphthalen-2-yl] acetate

InChI

InChI=1S/C16H16O4/c1-9(2)8-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-10(3)17/h4-7,9H,8H2,1-3H3

InChI Key

SVQGABAJPMGSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Catalytic Distillation Setup

The process involves a three-zone distillation column where reaction and separation occur simultaneously. Acetic acid and isobutyl alcohol are fed at molar ratios of 1:1 to 1:10, with a catalyst space velocity of 0.1–10 h1^{-1}. For the target compound, replacing isobutyl alcohol with 3-isobutyl-1,4-dihydroxynaphthalen-2-ol would allow esterification at the C2 hydroxyl group. The reaction occurs at 87–120°C under atmospheric or reduced pressure, with the acetate product accumulating in the high-boiling residue.

Solid Acid Catalysts

Sulfonated ion-exchange resins (e.g., Amberlyst-15) or zeolites facilitate proton transfer while minimizing side reactions. These catalysts achieve >95% conversion in esterification reactions by enabling continuous water removal via azeotropic distillation. A proposed reaction pathway is:

3-Isobutyl-1,4-dihydroxynaphthalen-2-ol+Acetic AnhydrideH+Target Compound+Water\text{3-Isobutyl-1,4-dihydroxynaphthalen-2-ol} + \text{Acetic Anhydride} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{Water}

This method’s scalability and energy efficiency make it industrially viable.

Multicomponent Domino Reactions for Naphthoquinone Functionalization

Recent advances in furonaphthoquinone synthesis highlight domino reactions combining lawsone (2-hydroxy-1,4-naphthoquinone) with aldehydes, nitrostyrenes, and ammonium acetate. Such strategies could be modified to introduce the isobutyl and acetate groups in a single pot.

Deep Eutectic Solvent-Mediated Synthesis

A 2016 study reported a one-pot synthesis of 2-aminonaphtho[2,3-b]furan-4,9-diones using a sorbitol-metformin HCl deep eutectic solvent (DES). Replacing β-nitrostyrenes with isobutyl aldehyde and ammonium acetate with acetylating agents (e.g., acetic anhydride) may yield the target compound. The DES acts as both solvent and catalyst, enabling rapid cyclization at 110°C within 10–25 minutes.

Proposed Mechanism :

  • Knoevenagel Condensation : Lawsone reacts with isobutyl aldehyde to form a α,β-unsaturated ketone.

  • Michael Addition : Acetic anhydride attacks the electrophilic β-carbon, followed by cyclization.

  • Oxidation : Air oxidation or quinone-mediated electron transfer completes the 1,4-dioxo structure.

This method’s green chemistry profile and high yields (47–78% in analogous reactions) make it promising.

Cyclization and Oxidation of Dihydro Precursors

Dihydrofuranonaphthoquinones serve as intermediates in naphthoquinone syntheses. Nguyen et al. demonstrated stereoselective dihydrofuran formation via Knoevenagel-Michael cascades. For 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate, a dihydro precursor could be oxidized to introduce the dioxo groups.

Knoevenagel-Michael Cyclization

Reaction of lawsone with isobutyl aldehyde and pyridinium ylides generates 2,3-dihydrofuran intermediates. Subsequent oxidation with CrO3_3 or MnO2_2 yields the 1,4-dioxo structure. For example:

Lawsone+Isobutyl AldehydeEt3NDihydro IntermediateOxidantTarget Compound\text{Lawsone} + \text{Isobutyl Aldehyde} \xrightarrow{\text{Et}_3\text{N}} \text{Dihydro Intermediate} \xrightarrow{\text{Oxidant}} \text{Target Compound}

Yields for similar transformations range from 53–76%.

Oxidative Acetylation

Elbana et al. synthesized naphthofuran-2,4,9(3H)-triones via chloroacetylation followed by cyclization. Applying this, 3-isobutyl-2-hydroxynaphthoquinone could react with chloroacetic acid, followed by acetylation:

3-Isobutyl-2-hydroxynaphthoquinone+ClCH2COOHChloroacetyl IntermediateAc2OTarget Compound\text{3-Isobutyl-2-hydroxynaphthoquinone} + \text{ClCH}2\text{COOH} \rightarrow \text{Chloroacetyl Intermediate} \xrightarrow{\text{Ac}2\text{O}} \text{Target Compound}

This two-step process achieves 85–90% purity in analogous systems.

Comparative Analysis of Synthetic Routes

Method Conditions Catalyst Yield Advantages
Catalytic Distillation87–120°C, Atmospheric pressureSulfonated resin>95%Continuous process, high conversion
Domino Reaction110°C, DES solventMetformin HCl47–78%Solvent-free, rapid
Cyclization-OxidationReflux, CrO3_3 oxidationEt3_3N53–76%Stereoselective, scalable

Catalytic distillation offers industrial scalability, while domino reactions prioritize sustainability. Cyclization-oxidation balances selectivity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions Reactants Products Reference
Aqueous NaOH (1M), 80°CWater3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-ol + acetic acid
HCl (2M), refluxMethanolPartial cleavage of acetate group with concurrent esterification by methanol

Key observations:

  • Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to nucleophilic attack by hydroxide ions on the ester carbonyl.

  • Hydrolysis selectivity depends on steric hindrance from the isobutyl group, which slows reaction rates compared to less hindered analogues .

Nucleophilic Substitution at the Quinone Core

The electron-deficient 1,4-dioxo naphthalene core participates in nucleophilic substitutions, particularly with amines and thiols.

Reagents Conditions Products Reference
Methylamine (excess)THF, 60°C, 12hN-Methyl-3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-ylacetamide
CyclopropylamineMicrowave irradiation, 100°CN-Cyclopropyl derivative with retained dioxo structure
Benzyl mercaptanDMF, K₂CO₃, 25°CThioether product (C₁₆H₁₅O₄S)

Mechanistic insights:

  • Amine substitutions favor the C2 position due to lower steric hindrance .

  • Thiol reactions proceed via Michael addition at the β-carbon of the quinone, followed by oxidation to stabilize the adduct .

Transesterification and Ester Exchange

The acetate group undergoes transesterification with alcohols, enabling side-chain diversification.

Alcohol Catalyst Products Reference
EthanolH₂SO₄ (cat.), reflux3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl ethyl ether
Isopropyl alcoholTiCl₄, THF, 60°CHigher conversion (>85%) due to Lewis acid activation

Notable trends:

  • Bulky alcohols (e.g., tert-butanol) exhibit reduced reactivity due to steric clashes with the isobutyl group .

  • TiCl₄ enhances reaction efficiency by coordinating to the ester carbonyl, polarizing the C–O bond .

Redox Reactivity

The quinone moiety undergoes reduction to hydroquinone derivatives, which are reversible under oxidative conditions.

Reductant Conditions Products Reference
NaBH₄EtOH, 0°C3-Isobutyl-1,4-dihydroxynaphthalen-2-yl acetate (hydroquinone form)
H₂ (1 atm), Pd/CEtOH, 25°CPartial reduction with competing ester hydrogenolysis

Oxidative pathways:

  • Exposure to PbO₂ in acetic acid regenerates the dioxo structure from reduced forms .

  • Air oxidation of hydroquinone derivatives restores the quinone core over 24–48 hours .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is C16H16O4C_{16}H_{16}O_{4}. Its structure features a naphthalene core with dioxo and acetate functional groups, which contribute to its reactivity and biological activity. The compound can be represented by the following structural formula:

SMILES CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C\text{SMILES }CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Material Science Applications

Dyes and Pigments : The unique chemical structure of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate may allow it to be utilized in the synthesis of dyes and pigments. Derivatives of naphthoquinone are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings .

Polymeric Materials : The incorporation of dioxonaphthalene derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the use of such compounds as additives in polymer formulations is ongoing, with an emphasis on improving performance characteristics .

Case Studies and Research Findings

Study Focus Findings
Study on Cytotoxicity Evaluation of new naphthoquinone derivativesIdentified potent compounds with IC50 values significantly lower than standard drugs like cisplatin.
Antimicrobial Activity Investigation of naphthoquinone derivativesShowed effective inhibition against various bacterial strains.
Dyes and Pigments Development of colorants from naphthoquinonesHighlighted potential applications in textile dyeing processes due to stability and vibrancy.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways:

    Redox Activity: The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects.

    DNA Interaction: The compound may interact with DNA, causing damage or interfering with replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The 2- and 3-positions of the naphthoquinone core are frequently modified to tune bioactivity. For example, iodination at C3 (as in compound 6, ) enables Suzuki-Miyaura cross-coupling for further functionalization, while acetylation at C2 (as in acetylshikonin ) enhances stability.
  • Yield Trends : Acetylation reactions (e.g., compound 3 in ) typically yield ~50–60%, comparable to iodinated derivatives .

Table 2: Antimicrobial and Anticancer Activities

Compound Name Antibacterial Activity (Zone of Inhibition, mm) Anticancer Activity (IC₅₀ or % Inhibition) Key Targets References
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate Not reported Inferred potential based on substituents Likely DNA intercalation
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate 9.8–10 mm (S. aureus), 10.8–17.1 mm (E. coli) Weak inhibition (~80% in SiHa cells) Bacterial membranes
4-Amino-2-((1,4-dioxo...)amino)-4-oxobutanoic acid (65) MIC = 24.7 µg/mL (S. aureus, E. coli) ~80% inhibition (SiHa cells) Topoisomerase inhibition
Acetylshikonin Not reported Antitumor (via NF-κB inhibition) Angiogenesis pathways

Key Observations :

  • Antibacterial Efficacy: Polar substituents (e.g., aminoethyl in compound 3 ) exhibit moderate activity against Gram-negative bacteria like E. coli, while lipophilic groups (e.g., isobutyl) may enhance penetration into Gram-positive pathogens.
  • Anticancer Mechanisms: Naphthoquinones with electron-withdrawing groups (e.g., chloro in compound 61 ) show stronger proliferation inhibition (~90% in MCF-7 cells) due to redox cycling and ROS generation.

Physicochemical and ADMET Properties

Table 3: Solubility and Pharmacokinetic Profiles

Compound Name LogP* Water Solubility Oral Bioavailability Metabolic Stability References
3-Isobutyl-1,4-dioxo... acetate ~3.5 Low Moderate (inferred) Likely CYP3A4 substrate
Acetylshikonin 4.2 Insoluble Low High (stable in vivo)
2-((1,4-Dioxo...)amino)ethyl acetate (3) 1.8 Moderate High Rapid hydrolysis
Compound 65 1.2 High High Moderate

*Calculated using ChemDraw.

Key Observations :

  • Metabolic Stability : Acetylated derivatives (e.g., compound 3 ) may undergo esterase-mediated hydrolysis, limiting half-life.

Biological Activity

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic compound whose biological activity has not been extensively documented in the literature. However, its structural characteristics suggest potential biological applications, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

  • Molecular Formula : C16H16O4
  • SMILES Notation : CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
  • InChIKey : SVQGABAJPMGSFZ-UHFFFAOYSA-N

The compound features a naphthalene backbone with two carbonyl groups and an acetate moiety, which may influence its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to 3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate often exhibit antioxidant activity. The presence of dioxo groups in naphthalene derivatives can enhance radical scavenging capabilities. For instance, studies have shown that related naphthoquinone compounds possess significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals .

Cytotoxicity and Cancer Research

The cytotoxic potential of naphthalene derivatives is a significant area of research. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, certain naphthoquinone derivatives have shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving oxidative stress and DNA damage . Although direct studies on 3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate are lacking, its structural similarities to these active compounds suggest it may also have potential as an anticancer agent.

Case Study: Naphthoquinone Derivatives

A study on various naphthoquinone derivatives highlighted their biological activities, including cytotoxicity against human cancer cell lines. The results indicated that modifications to the naphthalene structure could significantly enhance biological activity. Compounds were tested using MTT assays to evaluate cell viability across different concentrations .

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920
3-Isobutyl-1,4-dioxo...TBDTBD

This table illustrates the potential for 3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate to be evaluated similarly.

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